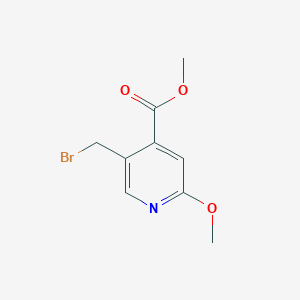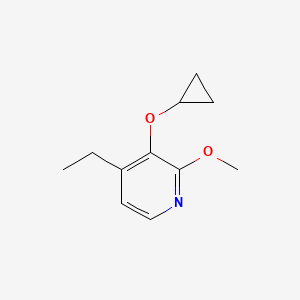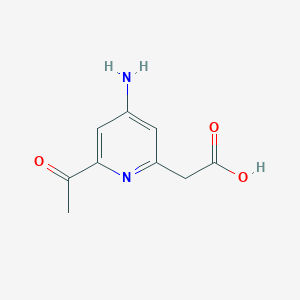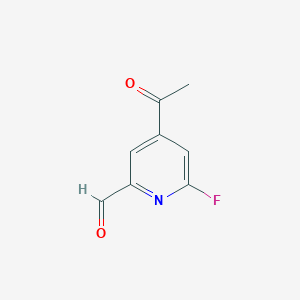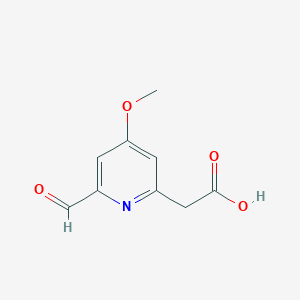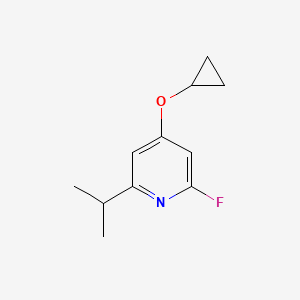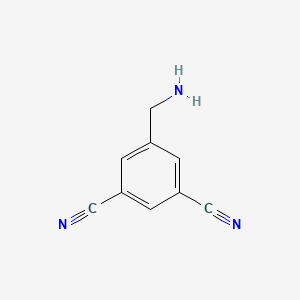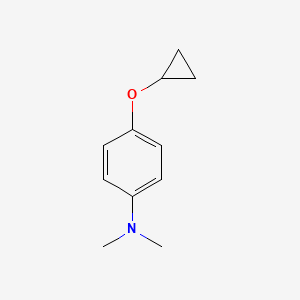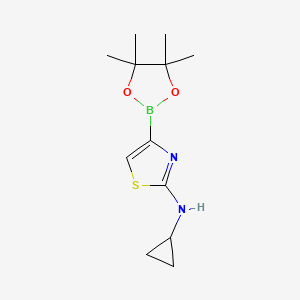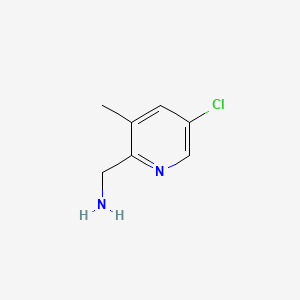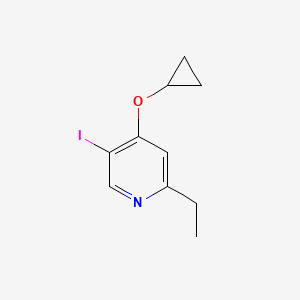
4-Cyclopropoxy-2-ethyl-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-ethyl-5-iodopyridine is a chemical compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . It is a halogenated pyridine derivative, characterized by the presence of an iodine atom at the 5-position, an ethyl group at the 2-position, and a cyclopropoxy group at the 4-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for direct human use .
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-2-ethyl-5-iodopyridine involves several steps, typically starting with the iodination of a pyridine derivative. One common method involves the use of iodotrimethylsilane as a catalyst to introduce the iodine atom at the desired position on the pyridine ring The cyclopropoxy and ethyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and alkylation reactions
Análisis De Reacciones Químicas
4-Cyclopropoxy-2-ethyl-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-ethyl-5-iodopyridine is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-ethyl-5-iodopyridine is not well-documented. as a halogenated pyridine derivative, it is likely to interact with various molecular targets and pathways, particularly those involving halogenated compounds. The iodine atom may play a role in the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
4-Cyclopropoxy-2-ethyl-5-iodopyridine can be compared to other iodopyridine derivatives, such as:
2-Iodopyridine: This compound has an iodine atom at the 2-position of the pyridine ring and is used in similar research applications.
3-Iodopyridine: This compound has an iodine atom at the 3-position and is also used in research and development.
4-Iodopyridine: This compound has an iodine atom at the 4-position and is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique reactivity and applications compared to other iodopyridine derivatives .
Propiedades
Fórmula molecular |
C10H12INO |
|---|---|
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-ethyl-5-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-7-5-10(9(11)6-12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
SRWKBGOIEBZNPS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=N1)I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


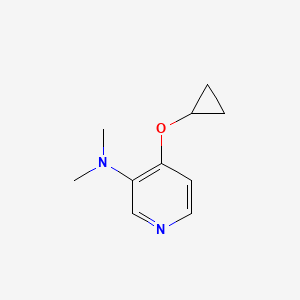
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
